molecular formula C24H22O8 B1206850 Kotanin CAS No. 27909-08-6

Kotanin

Cat. No.: B1206850
CAS No.: 27909-08-6
M. Wt: 438.4 g/mol
InChI Key: CSJOUDOXDHMIAH-UHFFFAOYSA-N
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Description

Kotanin is a naturally occurring bicyclic coumarin derivative first isolated from Aspergillus glaucus over five decades ago . Structurally, it belongs to the 8,8′-bicoumarin subclass, characterized by two coumarin monomers linked via a single C–C bond at the 8 and 8′ positions, forming a diaryl axis . This structural motif is common among bioactive fungal metabolites. This compound has since been identified in other Aspergillus species, including A. alliaceus and A. niger, highlighting its widespread production across black Aspergilli .

The biosynthesis of this compound in A. niger is governed by the ktn gene cluster, which includes ktnA (a polyketide synthase), ktnD (a cytochrome P450 oxidase), and regulatory elements . Mutations in ktnD and its promoter region (e.g., SNPs and deletions) have been linked to altered this compound production, though the exact enzymatic role of KtnD remains uncharacterized . Notably, this compound is classified as a fungal "orphan compound," meaning its biosynthetic pathway was deciphered retrospectively by linking its structure to candidate gene clusters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kotanin A can be synthesized through the dimerization of 7-demethylsiderin, a monomeric polyketide-synthase-derived compound. The process involves regio- and stereoselective phenol coupling, which is a unique chemical reaction relevant in organic chemistry and enzymology . The synthesis of this compound A has been extensively studied, revealing the biosynthetic pathway and the enzymes involved .

Industrial Production Methods

Industrial production of this compound A typically involves the cultivation of Aspergillus species, such as Aspergillus glaucus, Aspergillus clavatus, Aspergillus alliaceus, and Aspergillus niger. These fungi are grown under controlled conditions to optimize the production of this compound A. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Kotanin A undergoes several types of chemical reactions, including:

    Oxidation: this compound A can be oxidized to form various oxidative derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound A.

    Substitution: Substitution reactions can introduce different substituents into the this compound A molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound A with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Properties
Kotanin exhibits significant antimicrobial activity, making it a candidate for drug development. Research indicates that it may be effective against various pathogens, including bacteria and fungi. Its potential as an antimicrobial agent is particularly relevant in the context of increasing antibiotic resistance .

2. Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This application is still under investigation, but initial findings are promising.

3. Toxicological Studies
this compound's toxicity has been documented in animal studies, particularly its lethal dose (LD100) of 62.5 mg/kg in day-old chicks . Understanding its toxicological profile is crucial for assessing safety in potential therapeutic applications.

Agricultural Applications

1. Biopesticide Development
Given its antifungal properties, this compound may be explored as a natural biopesticide. Its efficacy against plant pathogens can contribute to sustainable agriculture practices by reducing reliance on synthetic chemicals .

2. Melanin Biosynthesis Inhibition
Research has indicated that this compound can inhibit melanin biosynthesis in certain organisms, such as silkworms. This property could be leveraged to control fungal infections in crops by targeting melanin-producing pathogens .

Case Studies

Study Findings Implications
Isolation from Aspergillus speciesThis compound was isolated from Aspergillus glaucus and identified as a toxic metaboliteHighlights the need for safety assessments in agricultural and pharmaceutical applications
Antimicrobial activity assessmentDemonstrated effectiveness against various bacterial strainsSupports further development as an antimicrobial agent
Toxicity evaluation in chicksLD100 established at 62.5 mg/kgCritical for understanding safety limits for human or animal exposure

Future Research Directions

Despite the promising applications of this compound, several areas require further exploration:

  • Mechanism of Action : The specific biochemical pathways through which this compound exerts its effects remain largely unexplored.
  • Synthesis Pathways : Understanding the biosynthetic routes of this compound production in fungi could facilitate the development of synthetic analogs with enhanced efficacy or reduced toxicity.
  • Environmental Impact : Assessing the ecological implications of using this compound as a biopesticide will be essential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of Kotanin A involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes and receptors, leading to the inhibition of microbial growth and induction of cytotoxicity in cancer cells. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound A may interfere with key cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kotanin shares structural and biosynthetic features with several fungal metabolites. Below is a detailed comparison:

Orlandin

  • Structure : Orlandin, like this compound, is an 8,8′-bicoumarin but differs in substituent patterns on the aromatic rings .
  • Source : Produced by Aspergillus ochraceus .
  • Bioactivity: Limited data exist, but structurally analogous bicoumarins often exhibit antifungal and insecticidal properties.
  • Biosynthesis : Likely involves a similar PKS-driven pathway, though gene clusters remain uncharacterized.

Isokotanins A–C

  • Structure: Novel bicyclic compounds from A. alliaceus with modified coumarin backbones. Isokotanins B and C feature hydroxyl and methyl groups absent in this compound .
  • Source : Co-isolated with this compound from A. alliaceus sclerotia .
  • Bioactivity : Demonstrated insecticidal activity against Helicoverpa zea (corn earworm) and Carpophilus hemipterus (dried fruit beetle), with Isokotanins B and C showing higher potency than this compound .
  • Biosynthesis: Likely shares a common polyketide origin with this compound, though pathway specifics are unknown.

Ochrindoles A–D

  • Structure: Bis-indolyl benzenoids with a central benzene core linked to indole units, differing from this compound’s bicoumarin scaffold .
  • Source : Produced by A. ochraceus .
  • Bioactivity : Exhibited moderate antimicrobial activity, contrasting with this compound’s insecticidal effects.
  • Biosynthesis: Involves oxidative phenol coupling, a mechanism also implicated in this compound’s dimerization .

Funalenone

  • Structure : A polyketide-derived naphtho-γ-pyrone, structurally distinct from this compound but co-regulated in A. niger .
  • Source : Co-produced with this compound in A. niger .
  • Bioactivity : Role unclear, but production decreases in ΔalbA strains alongside this compound, suggesting shared regulatory mechanisms .

Functional and Ecological Implications

  • Insecticidal Activity : this compound and Isokotanins may serve as chemical defenses in fungal sclerotia, deterring pests like C. hemipterus .
  • Stress Response : this compound production decreases under microgravity (ISS conditions), suggesting environmental regulation of its biosynthesis .
  • Co-regulation: Shared pathways with funalenone indicate overlapping metabolic networks in A.

Table 1: Key Structural and Functional Comparisons

Compound Source Fungus Core Structure Bioactivity Biosynthetic Pathway
This compound A. niger, A. alliaceus 8,8′-Bicoumarin Insecticidal (moderate) PKS-Cytochrome P450
Isokotanins A. alliaceus Modified bicoumarin Insecticidal (high) Unknown
Orlandin A. ochraceus 8,8′-Bicoumarin Undetermined Hypothetical PKS
Funalenone A. niger Naphtho-γ-pyrone Undetermined AlbA-regulated

Biological Activity

Kotanin is a secondary metabolite produced by the fungus Aspergillus niger, recognized for its diverse biological activities. This article explores the compound's biosynthesis, biological effects, and potential applications in various fields, supported by data tables and relevant research findings.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves several key enzymes, particularly cytochrome P450 enzymes. The enzyme KtnC catalyzes regio- and stereoselective phenol couplings, which are crucial for the formation of this compound from its precursor compounds. The identification of the biosynthetic gene cluster in A. niger has facilitated further research into its production mechanisms and potential genetic manipulation for enhanced yield.

Key Enzymes in this compound Biosynthesis

EnzymeFunctionSource
KtnCCatalyzes regio- and stereoselective phenol couplingAspergillus niger
DesCSimilar function in related compoundsEmericella desertorum

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties. Research indicates that it has significant effects on various cell lines, making it a candidate for therapeutic applications.

Antimicrobial Activity

This compound has demonstrated effectiveness against several pathogenic microorganisms. In vitro studies have shown that it inhibits the growth of bacteria and fungi, suggesting its potential use as a natural preservative or therapeutic agent.

Antioxidant Properties

The antioxidant capacity of this compound has been quantified using various assays. For instance, it has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing its potential applications in medicine and agriculture.

  • Cytotoxicity Against Cancer Cell Lines : A study reported that this compound exhibited cytotoxic effects on human cancer cell lines, with a significant increase in production yield observed in specific strains of A. niger. The ISS strain produced approximately ten times more this compound than the ATCC 1015 strain, highlighting the importance of strain selection in bioproduction .
  • Metabolomic Profiling : Metabolomic analyses have shown distinct secondary metabolite profiles among different strains of A. niger, with this compound being one of the prominent compounds produced under specific growth conditions .
  • Comparative Analysis : A comparative study indicated that the production levels of other biologically active compounds varied significantly between strains, with some strains exhibiting enhanced production capabilities for both this compound and other metabolites like pyranonigrin A .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
CytotoxicCell death in cancer lines

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Kotanin to improve yield and purity in academic settings?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (temperature, solvent, catalyst ratios) and analytical validation (e.g., HPLC, NMR) to track purity . For novel compounds, ensure identity confirmation via spectral data (¹H/¹³C NMR, HRMS) and purity assessments (HPLC ≥95%) . Example Table:

ParameterOptimization RangeAnalytical Validation Method
Reaction Temperature60–100°CTLC, NMR
Solvent PolarityDichloromethane to EthanolHPLC Retention Time

Q. What standardized protocols ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Reproducibility requires:

  • Detailed experimental descriptions (e.g., solvent volumes, reaction times) in the main text or supplementary materials .
  • Cross-referencing known compound data with literature (e.g., melting points, spectral peaks) .
  • Public deposition of raw data (e.g., crystallography files, NMR spectra) in repositories like Cambridge Structural Database .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer : Prioritize:

  • Structural Analysis : X-ray crystallography for 3D conformation, FT-IR for functional groups .
  • Physicochemical Properties : DSC for thermal stability, HPLC for purity, and LogP measurements for lipophilicity .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s bioactivity across independent studies?

  • Methodological Answer : Address contradictions via:

  • Systematic Reviews/Meta-Analyses : Pool data from multiple studies to identify trends or confounding variables (e.g., cell line variability, assay conditions) .
  • Sensitivity Analysis : Test bioactivity under controlled variables (pH, temperature) to isolate contributing factors .
  • Example Workflow:
       Literature Search → Data Normalization → Statistical Modeling (ANOVA, PCA) → Hypothesis Refinement  

Q. What strategies integrate computational modeling with experimental data to predict this compound’s pharmacological behavior?

  • Methodological Answer : Combine:

  • Molecular Dynamics Simulations : Predict binding affinities to target proteins (e.g., using AutoDock Vina) .
  • QSAR Models : Corrogate structural features (e.g., substituent groups) with activity data .
  • Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use multi-omics approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to track protein interactions .
  • In Silico Pathway Analysis : Tools like KEGG or Reactome to map affected pathways .

Q. Data Analysis and Reporting

Q. What frameworks ensure robust statistical analysis of this compound’s dose-response relationships?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Report confidence intervals and p-values (Bonferroni correction for multiple comparisons) .
  • Example Table:
Assay TypeModel UsedR² ValueSignificance (p-value)
CytotoxicityLogistic Curve0.94<0.001
Enzyme InhibitionMichaelis-Menten0.880.005

Q. How should researchers manage large datasets from high-throughput screening of this compound derivatives?

  • Methodological Answer :

  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable): Store data in repositories like Zenodo or Figshare .
  • Employ cheminformatics tools (e.g., KNIME, RDKit) for structure-activity relationship (SAR) visualization .

Q. Ethical and Collaborative Considerations

Q. What guidelines govern the ethical reporting of this compound’s preclinical toxicity data?

  • Methodological Answer :

  • Follow ARRIVE 2.0 guidelines for animal studies: Detail sample sizes, randomization, blinding .
  • Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Q. How can interdisciplinary teams collaboratively design this compound-related research projects?

  • Methodological Answer :
  • Define milestones using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) .
  • Use version-control systems (e.g., GitLab) for shared data/documentation .

Properties

IUPAC Name

8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O8/c1-11-7-13(27-3)21(23-19(11)15(29-5)9-17(25)31-23)22-14(28-4)8-12(2)20-16(30-6)10-18(26)32-24(20)22/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJOUDOXDHMIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182193
Record name Kotanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27909-08-6
Record name (8S)-4,4′,7,7′-Tetramethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27909-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kotanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027909086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kotanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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